molecular formula C19H21N3O2 B2596064 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea CAS No. 1171136-44-9

1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

Cat. No.: B2596064
CAS No.: 1171136-44-9
M. Wt: 323.396
InChI Key: LLQMYAGNQNPXBK-UHFFFAOYSA-N
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Description

1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is a synthetic organic compound featuring a tetrahydroquinoline core scaffold, a structure of high interest in medicinal chemistry and pharmaceutical research. The tetrahydroquinoline scaffold is recognized for its diverse biological activities. Research into analogous compounds has demonstrated potential neuroprotective properties, such as enhancing the antioxidant system and suppressing apoptosis in models of neurodegenerative disease . Furthermore, related structures are investigated as antagonists for G-protein coupled receptors (GPCRs), showing promise in targeting pathological conditions such as inflammatory and neuropathic pain . This specific molecule, with its 1-methyl-2-oxo substitution and phenethylurea side chain, is supplied as a high-purity intermediate for researchers exploring novel therapeutic agents. It is intended for use in assay development, high-throughput screening, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. The tetrahydroquinoline core and its derivatives are valuable tools for probing biochemical pathways and developing inhibitors or modulators for various protein targets . Handling and Usage: This product is offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Safety Data Sheets (SDS) should be consulted prior to use. Researchers should handle the compound with appropriate personal protective equipment and adhere to their institution's chemical safety guidelines.

Properties

IUPAC Name

1-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(2-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-22-17-9-8-16(13-15(17)7-10-18(22)23)21-19(24)20-12-11-14-5-3-2-4-6-14/h2-6,8-9,13H,7,10-12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQMYAGNQNPXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Urea Moiety: The phenethylurea group is introduced by reacting the quinoline derivative with phenethyl isocyanate under controlled conditions.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and organic solvents (e.g., ethanol, dichloromethane).

Scientific Research Applications

1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

This analog replaces the phenethyl group with a 4-methoxyphenyl substituent. Key differences include:

  • Electronic Effects : The methoxy group (-OCH₃) is electron-donating, which may alter electronic distribution and binding interactions compared to the phenethyl group.
  • Solubility : Methoxy groups generally enhance aqueous solubility, whereas the phenethyl chain may favor lipid membrane penetration.
  • Biological Activity : Substituted aryl urea derivatives are often explored for kinase inhibition; the methoxy variant could exhibit distinct selectivity profiles .
Property Target Compound 4-Methoxyphenyl Analog
Substituent Phenethylurea 4-Methoxyphenylurea
Molecular Weight* ~353.4 (estimated) ~338.4 (estimated)
Key Functional Groups Urea, tetrahydroquinoline Urea, tetrahydroquinoline, -OCH₃
Potential Applications Kinase inhibition, protease targets Similar, with solubility advantages

*Molecular weights estimated based on structural formulas.

Baxdrostat (CAS 1428652-17-8)

Baxdrostat, a related compound, shares the 1-methyl-2-oxo-tetrahydroquinoline core but incorporates a propionamide group and a tetrahydroisoquinoline system. Differences include:

  • Functional Group : The amide (propionamide) vs. urea moiety alters hydrogen-bonding capacity and metabolic stability. Amides are generally more resistant to hydrolysis than ureas.
  • Its molecular weight (363.45 g/mol) and structural complexity may confer higher target specificity .

Triazine-Based Urea/Thiourea Derivatives

Compounds like 1-(4-(3-(4-methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea () highlight the role of heterocyclic systems in modulating activity:

  • Triazine Core: Introduces planar rigidity, contrasting with the flexible tetrahydroquinoline scaffold.
  • Thiourea vs. Urea : Thiourea derivatives often exhibit stronger metal-binding properties but lower metabolic stability.

Methodological Considerations for Structural Analysis

The evidence emphasizes tools like SHELX , WinGX , and Mercury for crystallographic analysis. These programs enable precise determination of bond lengths, angles, and packing interactions, critical for comparing molecular conformations and intermolecular interactions in analogs. For example, Mercury’s Materials Module facilitates comparison of packing patterns in crystal structures, which could explain solubility or stability differences .

Biological Activity

The compound 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is a member of the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula of 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is C18H22N2O2C_{18}H_{22}N_2O_2, with a molecular weight of approximately 298.39 g/mol. The structure features a tetrahydroquinoline moiety linked to a phenethylurea group.

Key Properties

PropertyValue
Molecular Weight 298.39 g/mol
CAS Number Not specified
Solubility Soluble in organic solvents
Purity >95% (commercial preparations)
  • Enzyme Inhibition : Compounds in the tetrahydroquinoline class often exhibit enzyme inhibitory properties. Research indicates that 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and diabetes .
  • Receptor Modulation : The compound shows potential as a modulator of various receptors, including those involved in neurotransmission and inflammation. This modulation can affect signaling pathways that are crucial in neurodegenerative diseases .
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .

Therapeutic Applications

  • Cancer Treatment : Due to its ability to inhibit tumor growth-related enzymes, 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is being investigated for its potential use in cancer therapies.
  • Neurological Disorders : Its receptor-modulating effects make it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Anti-inflammatory Properties : The compound's potential to modulate inflammatory pathways suggests it could be beneficial in treating chronic inflammatory diseases .

Study 1: Enzyme Inhibition Profile

A study conducted on various tetrahydroquinoline derivatives demonstrated that compounds similar to 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea effectively inhibited enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. The IC50 values indicated significant potency compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Study 2: Neuroprotective Effects

Research published in Journal of Neurochemistry highlighted the neuroprotective effects of tetrahydroquinoline derivatives on neuronal cell lines subjected to oxidative stress. The study found that treatment with these compounds resulted in reduced apoptosis and enhanced cell viability through activation of survival signaling pathways .

Study 3: Anticancer Activity

In vitro studies have shown that 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea exhibits cytotoxic effects against various cancer cell lines. The compound induced apoptosis via mitochondrial pathways and inhibited cell proliferation significantly compared to untreated controls .

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